molecular formula C7H7NO B1207257 2-Aminobenzaldehyde CAS No. 529-23-7

2-Aminobenzaldehyde

Cat. No.: B1207257
CAS No.: 529-23-7
M. Wt: 121.14 g/mol
InChI Key: FXWFZIRWWNPPOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO , is primarily used in the preparation of other compounds, such as quinolines .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. For instance, in the Friedländer synthesis, this compound is used to prepare quinolines . In this process, it can form trimeric and tetrameric condensation products .

Biochemical Pathways

This compound is involved in the synthesis of quinolines via the Friedländer synthesis . Quinolines are heterocyclic compounds that are part of many bioactive molecules and pharmaceuticals .

Pharmacokinetics

It is known to be a low-melting yellow solid that is soluble in water , which can influence its distribution and reactivity in aqueous solutions.

Result of Action

The primary result of this compound’s action is the formation of other compounds through various chemical reactions. For example, it can form quinolines through the Friedländer synthesis . These quinolines can then be used in the creation of a variety of bioactive compounds and pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity in aqueous solutions . Additionally, like related aminoaldehydes, it is unstable with respect to self-condensation , which can influence its stability and reactivity under different conditions.

Biochemical Analysis

Biochemical Properties

2-Aminobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as iron (II) sulfate during its preparation from 2-nitrobenzaldehyde . Additionally, this compound can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions highlight its versatility in forming complex structures with other biomolecules.

Cellular Effects

This compound has been shown to influence cellular processes, particularly in fungal cells. It disrupts cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The compound’s impact on cell signaling pathways and gene expression in fungal cells underscores its potential as an antifungal agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox cycling, which disrupts cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cell, inhibiting fungal growth. Additionally, this compound can form Schiff bases with primary amines, further contributing to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability and tendency to undergo self-condensation . This instability necessitates rapid isolation and handling to maintain its efficacy. Long-term studies have shown that the compound’s antifungal activity can persist, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound exhibits antifungal properties without significant toxicity . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of quinolines and other heterocyclic compounds . It interacts with enzymes such as iron (II) sulfate during its preparation and can form various condensation products that participate in further biochemical reactions . These interactions underscore its role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins . Its solubility in water facilitates its movement within cellular compartments, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its biochemical effects . Its targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . These localizations are crucial for its activity and function within the cell.

Comparison with Similar Compounds

2-Aminobenzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form a variety of biologically active compounds and its role in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWFZIRWWNPPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060183
Record name 2-Aminobenzaldehyde
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-23-7
Record name 2-Aminobenzaldehyde
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Record name 2-Aminobenzaldehyde
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Record name Benzaldehyde, 2-amino-
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Record name 2-Aminobenzaldehyde
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Record name 2-aminobenzaldehyde
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Record name ANTHRANILALDEHYDE
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Synthesis routes and methods I

Procedure details

Following the procedure described in U.S. Pat. No. 4,808,332, a reactor is charged with 2-(methylamino)ethanol (134 g, 1.8 moles), 4-fluorobenzaldehyde (74.4 g, 0.6 mole), potassium carbonate (82.8 g, 0.6 mole) and dimethylsulfoxide (750 ml), and the mixture is heated at 95° C. for 72 hours. The product mixture is cooled and poured into three liters of ice water. The yellow solid that precipitates is filtered, washed with water, and dried in a vacuum oven, mp 72° C. The 4-[N-(2-hydroxyethyl)-N-methylamino]benzaldehyde product is recrystallized from water as needle-like crystals.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
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reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

o-(trifluoroacetamido)benzaldehyde (4). To a suspension of o-nitrobenzaldehyde (3 g, 19.86 mmol) in 35% aqueous hydrochloric acid (35 ml) was added 21 g (93.1 mmol) of tin (II) chloride in small portions. The suspension was stirred at room temperature for 72 h, neutralized with 6N aqueous sodium hydroxide and extracted with chloroform (4×50 ml). The combined chloroform layers were dried over sodium sulphate and evaporated, yielding 1.87 g (78%) of o-aminobenzaldehyde 3. A part of this residue (1.26 g, 10.4 mmol) was dissolved in dry ethyl ether (5 ml). This solution was cooled to 0° C. and treated dropwise with trifluoroacetic anhydride (2 ml, 14.15 mmol), while magnetically stirred. The solution was stirred for 2 h at room temperature. The solvent was evaporated and the residue was chromatographed on silica gel, eluting with a 7:3 petroleum ether-dichloromethane mixture. Yield, 1.65 g (77%) of compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Formamidophenol (m.p. 129° C.) is prepared by heating 2-aminophenol and formic acid (E. Bamberger, Chem. Ber., 1903, 36, p. 2052) and is formed together with anthranil by the oxidation of 2-aminobenzaldehyde with neutral permonosulfuric acid. 2-Acetamidophenol (m.p. 201° C.) is formed by the regulated acetylation of 2-aminophenol, by dissolving 2-acetamidophenol in caustic soda solution (Bamberger, loc. cit.) or by the reduction of 2-nitrophenol with tin and acetic acid (J. B. Tingle and L. F. Williams, Amer. Chem. J., 1907, 37, p. 57).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods IV

Procedure details

In a four-necked flask, there were placed 175 ml of water, 10.5 g of ferrous sulfate heptahydrate, 0.5 ml of concentrated hydrochloric acid and 6 g of o-nitrobenzaldehyde, then the flask was heated at 90° C. on a water-bath. Into the reaction mixture in the flask, 25 ml of a concentrated ammonia water was added in one-time with stirring, further 30 ml of ammonia water was added in three times in every 2 minutes. After finished the addition of ammonia water, the reaction mixture was subjected to steam distillation immediately. The distillate in an amount of 250 ml was collected in two times separately. The first distillate was cooled and the crystals precipitated were collected by filtration. The mother liquor obtained from the first distillate was combined with second distillate, and this mixture was saturated with sodium chloride, then was extracted with ether extract was dried with sodium sulfate, and ether was removed by distillation. The residue thus obtained was combined with the crystals precipitated from the first distillate and the mixture was dried to obtain 2.9 g of o-aminobenzaldehyde in the form of yellowish flake-like crystals.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
10.5 g
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzaldehyde
Reactant of Route 2
2-Aminobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Aminobenzaldehyde
Reactant of Route 4
2-Aminobenzaldehyde
Reactant of Route 5
2-Aminobenzaldehyde
Reactant of Route 6
2-Aminobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 2-aminobenzaldehyde?

A1: The molecular formula of this compound is C7H7NO, and its molecular weight is 121.14 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound displays distinct peaks in various spectroscopic techniques:

  • Ultraviolet (UV) Spectroscopy: Exhibits characteristic absorption bands, particularly those associated with its conjugated aromatic system and the influence of the amino substituent. []
  • Infrared (IR) Spectroscopy: Shows characteristic peaks corresponding to N–H stretching, C=O stretching, and aromatic C–H stretching vibrations. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR spectra reveal distinct signals that allow for the identification and assignment of all hydrogen and carbon atoms within the molecule. []

Q3: How stable is this compound under different storage conditions?

A3: this compound exhibits variable stability depending on storage conditions:

  • Storage: While it can be stored for some time, it tends to undergo self-condensation reactions, especially under acidic conditions, leading to the formation of anhydro-polymers. []
  • Acidic Conditions: In dilute acid, it readily forms an anhydro-trimer. [] In concentrated acid, it converts into a red anhydro-tetramer hydrochloride salt. []
  • Basic Conditions: Basification of the red anhydro-tetramer hydrochloride results in a pale yellow anhydro-tetramer. []

Q4: What kind of polymers can be formed from this compound?

A4: this compound readily undergoes polymerization, forming various anhydro-polymers:

  • Anhydro-Trimer: Formed in dilute acid, its structure is 2,4:2′,N-(o-aminobenzo)-1,3:α,2″-(α-hydroxytolueno)-1,2,3,4-tetrahydroquinazoline. []
  • Red Anhydro-Tetramer Hydrochloride: Formed in concentrated acid, its structure is 1′,2′,3′,4′-tetrahydro-4′-hydroxyquinazolino[2′,3′-I]-1,12-dihydrotribenzo[b,f,j]-1,5,9-triazacycloduodecahexene dihydrochloride. []
  • Pale Yellow Anhydro-Tetramer: Formed by basifying the red anhydro-tetramer hydrochloride; its structure is 2,4:2′, N-(o-aminobenzo)-1,3:α,2″-[α-(o-formylanilino)tolueno]-1,2,3,4-tetrahydroquinazoline. []

Q5: Can you elaborate on the equilibrium between this compound and its polymers?

A5: The formation of anhydro-polymers from this compound is reversible. The equilibrium between the monomer and the polymers is influenced by factors like pH, concentration, and temperature. []

Q6: What are the common synthetic applications of this compound in organic chemistry?

A6: this compound serves as a versatile building block in organic synthesis:

  • Friedländer Synthesis: Reacts with ketones or aldehydes possessing an α-methylene group to form quinolines, an important class of heterocyclic compounds with diverse applications. [, ]
  • Synthesis of Heterocycles: Used in the preparation of various other heterocycles, including quinazolines, benzothiazoles, indoles, and more. [, , , ]
  • Ligand in Metal Complexes: Acts as a ligand in the formation of metal complexes, which can have applications in catalysis and materials science. [, ]

Q7: How can quinolines be synthesized from this compound?

A7: Quinoline synthesis from this compound commonly employs these approaches:

  • Friedländer Synthesis: Involves the condensation of this compound with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst. [, ]
  • Metal-Catalyzed Dehydrogenative N-Heterocyclization: this compound, generated in situ from 2-aminobenzyl alcohol, reacts with ketones or aldehydes in the presence of a metal catalyst to afford quinolines. []

Q8: How does the choice of catalyst affect the reaction outcome when using this compound as a starting material?

A8: The choice of catalyst significantly influences the reaction pathway and product selectivity:

  • Rhodium(III) Catalysts: Facilitate C–H activation and enable reactions such as coupling with oxygenated allylic olefins, hydroacylation with olefins, and amidation with dioxazolones. [, , ]
  • Scandium Pentafluorobenzoate: Catalyzes the cascade reaction of 2-aminobenzaldehydes with primary amines, leading to ring-fused aminals. []
  • Gold(I) Catalysts: Enable an unprecedented rearrangement reaction with propargyl amines, providing direct access to 3-aminoquinolines. []
  • Yb(OTf)3: Mediates the annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, yielding polysubstituted quinolines. []
  • Phosphine Catalysts: Enable the synthesis of 1,2-dihydroquinolines from this compound derivatives and dialkyl acetylenedicarboxylates. []
  • Molecular Iodine: Catalyzes benzylic sp3 C–H bond amination for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes. []

Q9: How is computational chemistry being used to study this compound and its reactions?

A9: Computational chemistry provides valuable insights into:

  • Reaction Mechanisms: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, like the cyclization of aminoalkynes derived from this compound and terminal alkynes. []
  • Spectroscopic Properties: Theoretical methods like RI-MP2/RI-CC2 aid in understanding the photophysics of this compound, including its protonated and microhydrated states. []

Q10: Has the photostability of this compound and its metal complexes been investigated?

A10: Yes, studies have explored the photostability of this compound phenylhydrazone (2ABPH) and its Mn(II), Co(II), and Cu(II) complexes. []

Q11: Can this compound be degraded photocatalytically?

A11: Yes, TiO2 photocatalysis can degrade this compound, producing various aromatic products. This process likely involves electron transfer reactions and the formation of superoxide radicals. []

Q12: Are there any reported studies on the biocatalytic applications of this compound?

A12: Yes, research has shown that pepsin, an enzyme, can catalyze the cyclocondensation of aromatic amines and this compound to form tetrahydroquinazolines. This finding highlights the potential of biocatalysis as an alternative to traditional chemical synthesis. []

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